Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate

Description

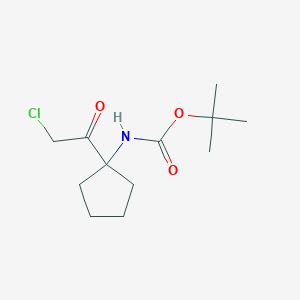

Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate is a specialized organic compound featuring a cyclopentane ring substituted with a 2-chloroacetyl group and a tert-butyl carbamate moiety. The tert-butyl carbamate (Boc) group is widely used as a protective group for amines in synthetic organic chemistry, particularly in pharmaceutical intermediates . The 2-chloroacetyl substituent introduces a reactive electrophilic site, enabling downstream functionalization via nucleophilic substitution or cross-coupling reactions. This compound is primarily utilized in drug discovery for constructing complex molecules, such as kinase inhibitors or protease modulators, where controlled reactivity and steric protection are critical .

Properties

Molecular Formula |

C12H20ClNO3 |

|---|---|

Molecular Weight |

261.74 g/mol |

IUPAC Name |

tert-butyl N-[1-(2-chloroacetyl)cyclopentyl]carbamate |

InChI |

InChI=1S/C12H20ClNO3/c1-11(2,3)17-10(16)14-12(9(15)8-13)6-4-5-7-12/h4-8H2,1-3H3,(H,14,16) |

InChI Key |

JSFGNAQTZYOGJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate typically involves the reaction of cyclopentylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroacetyl chloride to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates and ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

Hydrolysis: Cyclopentylamine and carbon dioxide.

Oxidation and Reduction: Corresponding oxides, alcohols, or amines.

Scientific Research Applications

Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Carbamate Derivatives

Key Observations:

Ring Size and Substituent Effects :

- The cyclopentane ring in the target compound offers moderate steric hindrance and conformational flexibility compared to the smaller, more strained cyclobutane in CAS 133550-78-4 . The cyclohexane derivative from provides enhanced solubility due to its larger, less rigid structure .

- The chloroacetyl group in the target compound is more reactive toward nucleophiles (e.g., amines, thiols) than the chlorophenyl group in CAS 133550-78-4, which undergoes slower electrophilic aromatic substitution .

Functional Group Diversity :

- The methoxy group in the cyclohexane-based derivative () enhances electron density on adjacent atoms, facilitating metal-catalyzed cross-coupling reactions . In contrast, the chloroacetyl group in the target compound is optimized for alkylation or acylation.

Synthetic Utility :

- The target compound’s chloroacetyl group is advantageous for constructing carbon-heteroatom bonds, while the pyrimidine-containing derivative () is tailored for heterocyclic drug scaffolds .

Biological Activity

Tert-butyl (1-(2-chloroacetyl)cyclopentyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Core Structure : Cyclopentane ring with a chloroacetyl substituent.

- Functional Groups : Carbamate group that may contribute to its biological activity.

Research indicates that compounds similar to this compound often exhibit various mechanisms of action, including:

- Alkylation : Compounds with similar structures can act as alkylating agents, modifying DNA and potentially leading to cytotoxic effects against cancer cells .

- Inhibition of Enzymatic Activity : Some derivatives show promise in inhibiting enzymes such as cholinesterases, which are involved in neurotransmitter breakdown .

Anticancer Properties

Studies have shown that carbamate derivatives can possess anticancer properties. For instance, compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound Type | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Carbamate Derivative | A549 (Lung Cancer) | 10.5 |

| Carbamate Derivative | MCF-7 (Breast Cancer) | 8.2 |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit bactericidal effects against Gram-positive and Gram-negative bacteria.

- Tested Bacteria : Escherichia coli, Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : Values ranged from 15 to 30 µg/mL for various strains.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

- Mechanistic Insights :

Toxicity and Safety Profile

While promising, the safety profile of this compound requires careful evaluation. Preliminary toxicity studies suggest low acute toxicity; however, long-term studies are necessary to fully understand its safety in therapeutic applications.

Q & A

Q. How can computational modeling predict decomposition pathways under varying reaction conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.